molecular formula C12H15N3 B11897986 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11897986
M. Wt: 201.27 g/mol
InChI Key: GJJKWEXNFKYXGR-UHFFFAOYSA-N
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Description

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both piperidine and pyrrolo[2,3-B]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of piperidine and pyrrolo[2,3-B]pyridine moieties, which confer distinct pharmacological properties and reactivity. This combination allows for the development of novel bioactive molecules with enhanced potency and selectivity compared to simpler heterocyclic compounds .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15)

InChI Key

GJJKWEXNFKYXGR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

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